1-(2,4-Difluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea
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Overview
Description
1-(2,4-Difluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea typically involves the reaction of 2,4-difluoroaniline with an isocyanate derivative, followed by the introduction of the morpholinopyrimidine moiety. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a difluorophenyl urea derivative with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea typically involves binding to a specific molecular target, such as an enzyme or receptor. This binding can inhibit the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Difluorophenyl)-3-(pyrimidin-2-yl)urea
- 1-(2,4-Difluorophenyl)-3-(4-morpholinophenyl)urea
Uniqueness
1-(2,4-Difluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea is unique due to the presence of both the difluorophenyl and morpholinopyrimidine moieties, which can confer specific binding properties and biological activities not seen in other similar compounds.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N5O2/c17-11-1-2-13(12(18)9-11)21-16(24)20-10-14-19-4-3-15(22-14)23-5-7-25-8-6-23/h1-4,9H,5-8,10H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVWVWXQZCICLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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